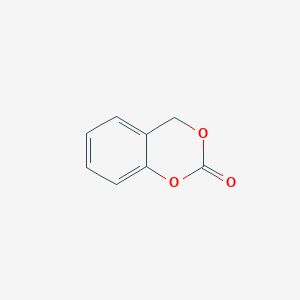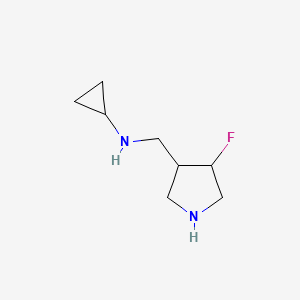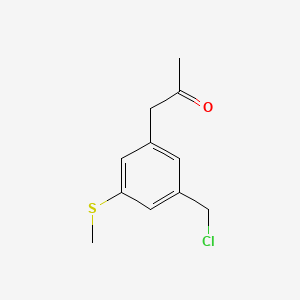
1-Methylethyl P-phenylphosphinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methylethyl P-phenylphosphinate is an organophosphorus compound with the molecular formula C10H15O2P It is a phosphinate ester, characterized by the presence of a phosphorus atom bonded to an oxygen atom and a phenyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylethyl P-phenylphosphinate can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with isopropyl alcohol under acidic conditions. The reaction typically proceeds as follows: [ \text{PhP(O)(OH)H} + \text{(CH3)2CHOH} \rightarrow \text{PhP(O)(OCH(CH3)2)H} + \text{H2O} ]
Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where phenylphosphinic acid and isopropyl alcohol are combined in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 1-Methylethyl P-phenylphosphinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphinates depending on the nucleophile used.
科学的研究の応用
1-Methylethyl P-phenylphosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds and as a ligand in coordination chemistry.
Medicine: Research is ongoing into its potential use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
作用機序
The mechanism by which 1-Methylethyl P-phenylphosphinate exerts its effects involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. The phosphorus atom in the compound can form strong bonds with oxygen or sulfur atoms in the enzyme, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making it a useful tool in biochemical research.
類似化合物との比較
Phenylphosphinic Acid: Similar in structure but lacks the isopropyl group.
Isopropylphosphinic Acid: Similar but has a different substituent on the phosphorus atom.
Diphenylphosphinic Acid: Contains two phenyl groups instead of one.
Uniqueness: 1-Methylethyl P-phenylphosphinate is unique due to its specific combination of a phenyl group and an isopropyl group bonded to the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various chemical syntheses and applications.
特性
CAS番号 |
13336-50-0 |
|---|---|
分子式 |
C9H12O2P+ |
分子量 |
183.16 g/mol |
IUPAC名 |
oxo-phenyl-propan-2-yloxyphosphanium |
InChI |
InChI=1S/C9H12O2P/c1-8(2)11-12(10)9-6-4-3-5-7-9/h3-8H,1-2H3/q+1 |
InChIキー |
FJMSKRLBBGCDOC-UHFFFAOYSA-N |
正規SMILES |
CC(C)O[P+](=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-Methyl-4-[(prop-2-yn-1-yl)oxy]pentan-2-ol](/img/structure/B14067390.png)






![2-([1]benzofuro[3,2-d]pyrimidin-4-yloxy)-N,N-dimethylethanamine](/img/structure/B14067461.png)
